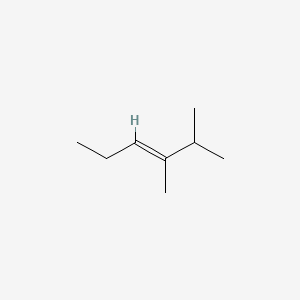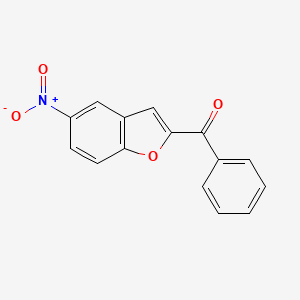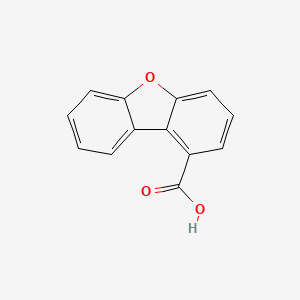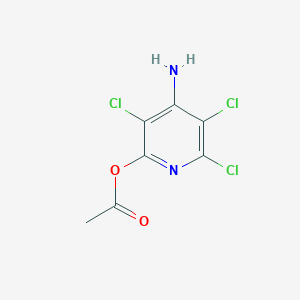
N,N-diallyl-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-hydroxypropanamide: is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of two allyl groups attached to the nitrogen atom and a hydroxyl group on the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diallyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromide with the allyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diallyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the allyl groups.
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-oxopropanamide.
Reduction: Formation of N,N-diallyl-2-aminopropanamide.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
N,N-diallyl-2-hydroxypropanamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and allyl groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and resins, where its functional groups contribute to the material properties.
Mecanismo De Acción
The mechanism by which N,N-diallyl-2-hydroxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, while the hydroxyl and amide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diallyl-2-phenylacetamide
- N,N-diallyl-2-chloroacetamide
- N,N-diallyl-2-aminopropanamide
Uniqueness
N,N-diallyl-2-hydroxypropanamide is unique due to the presence of both hydroxyl and amide functional groups, which provide a versatile platform for chemical modifications. This dual functionality distinguishes it from other similar compounds that may lack one of these groups, thereby limiting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and development.
Propiedades
| 5422-38-8 | |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C9H15NO2/c1-4-6-10(7-5-2)9(12)8(3)11/h4-5,8,11H,1-2,6-7H2,3H3 |
Clave InChI |
RYDSICAGQMSXNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC=C)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)

![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)


![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)



![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

